Tris(5-oxo-DL-prolinato-N1,O2)chromium

Description

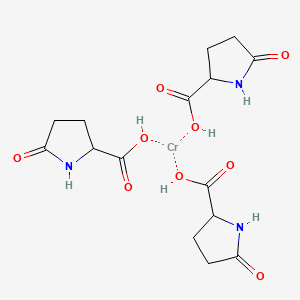

Tris(5-oxo-DL-prolinato-N1,O2)chromium is a chromium(III) complex derived from 5-oxo-DL-proline, a modified amino acid. These complexes typically exhibit octahedral geometry, with the metal center coordinated via the nitrogen (N1) and oxygen (O2) atoms of the 5-oxoproline ligand. Such compounds are of interest in coordination chemistry, catalysis, and biomimetic studies due to their stability and tunable electronic properties .

Properties

CAS No. |

85392-56-9 |

|---|---|

Molecular Formula |

C15H21CrN3O9 |

Molecular Weight |

439.34 g/mol |

IUPAC Name |

chromium;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/3C5H7NO3.Cr/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9); |

InChI Key |

JXFBFBVMICIXCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Cr] |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 286-916-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 286-916-3 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for its potential effects on biological pathways and molecular targets. In medicine, the compound is investigated for its therapeutic potential and pharmacological properties. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of EINECS 286-916-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Table 1: Key Physical and Chemical Properties of Selected Metal Complexes

Notes:

- Chromium analog : Expected to exhibit intermediate molecular weight (~400–450 g/mol) and stability between lutetium (high) and cadmium (low). Solubility may depend on ligand-metal charge distribution.

- Rare-earth complexes (e.g., Lu, Ce): Higher molecular weights and stability due to strong metal-ligand bonding, suitable for biochemical and catalytic applications .

- Transition-metal complexes (e.g., Zn, Cd): Vary in toxicity and reactivity; cadmium derivatives are restricted under environmental regulations .

Insights :

- Zinc complexes : Widely used in cosmetics for skin-barrier enhancement due to low toxicity and biocompatibility .

- Cadmium/mercury complexes : Phased out of commercial use due to environmental persistence and health risks .

- Chromium analog: Potential applications in catalysis or as a redox-active agent, pending toxicity evaluations.

Stability and Reactivity Trends

- Thermal Stability : Rare-earth complexes (Lu, Ce) > Chromium (expected) > Zinc > Cadmium.

- Solubility : Zinc and lutetium derivatives show higher solubility in aqueous media, whereas cadmium complexes may require organic solvents .

- Ligand-Metal Bond Strength : Stronger in rare-earth metals due to their +3 oxidation state and larger ionic radii, enhancing kinetic inertness .

Research Findings and Gaps

- Synthesis : Most analogs are synthesized via reaction of metal salts with 5-oxoproline under controlled pH, but chromium-specific protocols are undocumented in the evidence.

- Toxicity Data : Chromium(III) is generally less toxic than Cr(VI), but detailed studies on its prolinato complex are lacking. Cadmium and mercury analogs highlight the need for rigorous safety assessments .

- Biomedical Potential: Lutetium and cerium complexes are explored for imaging and nanotechnology, suggesting analogous chromium compounds could be studied for similar roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.